Technical Documentation Center

6-Iodopyridazin-3-amine hydroiodide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Iodopyridazin-3-amine hydroiodide
  • CAS: 89602-33-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Iodopyridazin-3-amine Hydroiodide: A Key Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of 6-Iodopyridazin-3-amine and its Hydroiodide Salt In the landscape of contemporary medicinal chemistry, the pyridazine scaffold is a privileged heterocyclic motif, integral to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Iodopyridazin-3-amine and its Hydroiodide Salt

In the landscape of contemporary medicinal chemistry, the pyridazine scaffold is a privileged heterocyclic motif, integral to the architecture of numerous biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[2][3] Within this class of compounds, 6-Iodopyridazin-3-amine stands out as a particularly valuable and versatile building block. The presence of three key functional features—the pyridazine core, a reactive iodine atom, and a primary amino group—provides a rich platform for chemical diversification and the synthesis of complex molecular entities.

This technical guide focuses on 6-Iodopyridazin-3-amine hydroiodide (CAS 219690-97-2), the hydroiodide salt of the parent compound (CAS 187973-60-0). While extensive data on the free base is available, specific literature on its hydroiodide salt is less common. The formation of a hydroiodide salt is a strategic chemical modification often employed to enhance the stability, solubility, and handling characteristics of a parent amine. Amine salts, such as hydroiodides, are generally crystalline solids with higher melting points and reduced volatility compared to their free base counterparts, making them more amenable to storage and formulation.[4]

This guide will provide a comprehensive overview of the synthesis, properties, reactivity, and applications of 6-Iodopyridazin-3-amine hydroiodide. In instances where specific data for the hydroiodide salt is not publicly available, we will draw upon established principles of organic chemistry and the known properties of the free base to provide scientifically grounded insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 6-Iodopyridazin-3-amine (Free Base)

PropertyValueSource(s)
CAS Number 187973-60-0[5][6][7]
Molecular Formula C₄H₄IN₃[6][7]
Molecular Weight 221.00 g/mol [6]
Exact Mass 220.94499 Da[6][7]
Appearance SolidN/A
Density (predicted) 2.204 g/cm³[7]
Boiling Point (predicted) 399.6 °C at 760 mmHg[7]
Flash Point (predicted) 195.5 °C[7]
Topological Polar Surface Area 51.8 Ų[6][7]
Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of 6-Iodopyridazin-3-amine hydroiodide relies on standard spectroscopic techniques. While specific spectra for the hydroiodide salt are not found in the searched literature, we can predict the key features based on the structure and the known effects of protonation on similar heterocyclic amines.

  • ¹H NMR Spectroscopy: The protonation of the pyridazine ring upon salt formation is expected to cause a significant downfield shift of the aromatic protons compared to the free base, due to the increased electron-withdrawing effect of the positively charged ring. The protons of the pyridazine ring would likely appear as doublets in the aromatic region. The amine protons would also be expected to shift downfield and may appear as a broad singlet.

  • ¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon signals of the pyridazine ring in the hydroiodide salt are anticipated to be shifted downfield relative to the free base.

  • Infrared (IR) Spectroscopy: The IR spectrum of the hydroiodide salt would be expected to show a broad absorption band in the 2500-3000 cm⁻¹ region, characteristic of the N⁺-H stretching vibration of the ammonium salt. The N-H bending vibrations of the primary amine would also be present.

  • Mass Spectrometry (MS): In a typical mass spectrometry experiment (e.g., ESI+), the hydroiodide salt would likely show the mass of the protonated free base, [M+H]⁺, at m/z corresponding to C₄H₅IN₃⁺.

Synthesis and Purification

The synthesis of 6-Iodopyridazin-3-amine hydroiodide can be logically approached in a two-stage process: first, the synthesis of the free base, 6-Iodopyridazin-3-amine, followed by its conversion to the hydroiodide salt.

Stage 1: Synthesis of 6-Iodopyridazin-3-amine (Free Base)

A plausible and efficient route to 6-Iodopyridazin-3-amine begins with the commercially available 3,6-dichloropyridazine. The synthesis involves a selective nucleophilic aromatic substitution followed by a halogen exchange reaction.

Synthesis_of_6-Iodopyridazin-3-amine cluster_0 Stage 1: Free Base Synthesis 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine->3-Amino-6-chloropyridazine NH₃, Solvent, Heat 6-Iodopyridazin-3-amine 6-Iodopyridazin-3-amine 3-Amino-6-chloropyridazine->6-Iodopyridazin-3-amine NaI, Acid, Heat

Figure 1: Synthetic pathway to 6-Iodopyridazin-3-amine.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

  • To a pressure vessel, add 3,6-dichloropyridazine and a suitable solvent such as methanol or ethanol.

  • Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol). A molar excess of ammonia is typically used.

  • Seal the vessel and heat the reaction mixture to a temperature between 100-140 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-amino-6-chloropyridazine.

Experimental Protocol: Synthesis of 6-Iodopyridazin-3-amine

  • In a round-bottom flask, dissolve 3-amino-6-chloropyridazine in a suitable solvent like acetonitrile.

  • Add sodium iodide (NaI) and a strong acid, such as hydroiodic acid or a mixture of an acid and an iodide source.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and quench with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 6-Iodopyridazin-3-amine can be purified by column chromatography.

Stage 2: Preparation of 6-Iodopyridazin-3-amine Hydroiodide

The conversion of the free base to its hydroiodide salt is a straightforward acid-base reaction.

Salt_Formation cluster_1 Stage 2: Hydroiodide Salt Formation Free_Base 6-Iodopyridazin-3-amine Hydroiodide_Salt 6-Iodopyridazin-3-amine Hydroiodide Free_Base->Hydroiodide_Salt Hydroiodic Acid (HI), Solvent

Figure 2: Conversion of the free base to the hydroiodide salt.

Experimental Protocol: Synthesis of 6-Iodopyridazin-3-amine Hydroiodide

  • Dissolve the purified 6-Iodopyridazin-3-amine in a suitable solvent, such as isopropanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydroiodic acid (HI) dropwise with stirring.

  • A precipitate should form upon addition of the acid.

  • Continue stirring the mixture in the ice bath for a period of time (e.g., 30-60 minutes) to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent to remove any unreacted starting material or excess acid.

  • Dry the resulting solid under vacuum to obtain 6-Iodopyridazin-3-amine hydroiodide.

Reactivity and Synthetic Utility

6-Iodopyridazin-3-amine hydroiodide is a valuable intermediate due to its potential for diverse chemical transformations, primarily centered around the reactivity of the iodo and amino groups. The hydroiodide salt can often be used directly in reactions where a base is present in the reaction mixture, which will liberate the free amine in situ.

Key Reaction Pathways

The C-I bond in 6-iodopyridazin-3-amine is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds. The amino group can undergo standard amine chemistry, such as acylation, alkylation, and condensation reactions.

Reactivity cluster_coupling Cross-Coupling Reactions at C6-Iodo cluster_amine Reactions at C3-Amino Core 6-Iodopyridazin-3-amine Hydroiodide Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination (R₂NH) Core->Buchwald Pd catalyst, Base Acylation Acylation (R-COCl) Core->Acylation Alkylation Alkylation (R-X) Core->Alkylation

Figure 3: Key reaction pathways for 6-Iodopyridazin-3-amine.

  • Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups at the 6-position by coupling with boronic acids or their esters. This is a powerful method for generating biaryl structures commonly found in kinase inhibitors.[8]

  • Sonogashira Coupling: The reaction with terminal alkynes provides access to 6-alkynylpyridazin-3-amines, which are versatile intermediates for further transformations or can be found in biologically active molecules.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.

  • Reactions of the Amino Group: The 3-amino group can be readily acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides. It can also serve as a nucleophile in condensation reactions to form imines or other heterocyclic systems.

Applications in Medicinal Chemistry and Drug Discovery

The pyridazine core is a well-established pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications.[1][2][3] 6-Iodopyridazin-3-amine hydroiodide serves as a key starting material for the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs.

  • Kinase Inhibitors: The pyridazine scaffold is present in numerous kinase inhibitors. The ability to functionalize the 6-position of the pyridazine ring via cross-coupling reactions allows for the exploration of the chemical space around the ATP-binding site of various kinases.

  • Anti-inflammatory Agents: Pyridazine and pyridazinone derivatives have been shown to modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]

  • Anticancer Agents: The structural motifs accessible from 6-Iodopyridazin-3-amine are relevant to the development of novel anticancer agents.[9]

The use of the hydroiodide salt in these synthetic endeavors can offer advantages in terms of stability and ease of handling during weighing and dissolution, particularly for larger-scale syntheses.

Safety, Handling, and Storage

GHS Hazard Information (for 6-Iodopyridazin-3-amine free base):

  • Acute Toxicity, Oral (Harmful) [6]

  • Acute Toxicity, Dermal (Harmful) [6]

  • Skin Corrosion/Irritation [6]

  • Serious Eye Damage/Eye Irritation [6]

  • Acute Toxicity, Inhalation (Harmful) [6]

  • Specific target organ toxicity, single exposure (Respiratory tract irritation) [6]

Handling and Storage Recommendations:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. Protect from light. Amine hydrohalide salts are generally more stable to air and light than their corresponding free bases.[10][11]

Conclusion

6-Iodopyridazin-3-amine hydroiodide is a strategically important building block for chemical synthesis and drug discovery. Its trifunctional nature provides a versatile platform for the generation of diverse and complex molecules. While specific experimental data for the hydroiodide salt is limited in the public domain, this guide has provided a comprehensive overview based on the well-documented chemistry of the free base and established principles of organic chemistry. By understanding its synthesis, reactivity, and potential applications, researchers can effectively leverage this valuable compound in their pursuit of novel therapeutics.

References

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]

  • Fengfei New Material. 6-iodopyridazin-3-amine. Available from: [Link]

  • ResearchGate. New pyridazine derivatives: Synthesis, chemistry and biological activity. Available from: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

  • Google Patents. WO2007127448A2 - Salts of pyridazine compounds.
  • PubChemLite. 6-iodopyridazin-3-amine (C4H4IN3). Available from: [Link]

  • PubChem. 6-Iodopyridazin-3-amine | C4H4IN3 | CID 10867834. Available from: [Link]

  • PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Available from: [Link]

  • National Institutes of Health. N-Amino Pyridinium Salts in Organic Synthesis. Available from: [Link]

  • Loba Chemie. 4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS. Available from: [Link]

  • Canadian Journal of Hospital Pharmacy. Chemical Stability of 4-Aminopyridine Capsules. Available from: [Link]

  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. Available from: [Link]

Sources

Exploratory

Technical Guide: The Role of 6-Iodopyridazin-3-amine in Kinase Inhibitor Discovery

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 6-Iodopyridazin-3-amine (CAS: 187973-60-0) serves as a high-value "privileged structure."[1] Its utility stems from its dual functionality: it a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 6-Iodopyridazin-3-amine (CAS: 187973-60-0) serves as a high-value "privileged structure."[1] Its utility stems from its dual functionality: it acts as a robust hinge-binding motif capable of mimicking the adenine ring of ATP, while the C6-iodine substituent provides a highly reactive handle for rapid diversification via palladium-catalyzed cross-coupling.

This guide details the structural rationale, synthetic methodologies, and application of this scaffold in targeting serine/threonine and tyrosine kinases, with a focus on PIM, RET, and CDK pathways.

Part 1: Structural Mechanistics & Pharmacophore Analysis

The Hinge-Binding Motif

The aminopyridazine core functions as a bidentate hydrogen bond anchor within the ATP-binding pocket of kinases. Unlike promiscuous hydrophobic scaffolds, the 1,2-diazine ring introduces polarity that improves water solubility—a critical parameter in lead optimization.

  • Acceptor (N2): The pyridazine ring nitrogen at position 2 typically accepts a hydrogen bond from the backbone NH of the kinase hinge region.

  • Donor (Exocyclic -NH2): The amino group at position 3 acts as a hydrogen bond donor to the backbone carbonyl of the hinge residues.

The "Iodine Advantage" at C6

While 6-chloropyridazin-3-amine is commercially ubiquitous, the 6-iodo analog offers distinct kinetic advantages in medicinal chemistry campaigns:

  • Faster Oxidative Addition: The C–I bond is weaker than C–Cl, allowing oxidative addition to Pd(0) to occur under milder conditions (lower temperature, fewer side reactions).

  • Access to "Difficult" Vectors: It facilitates coupling with sterically hindered or electron-poor boronic acids that fail with the chloro-analog.

  • Solvent Front Extension: Functionalization at C6 directs substituents toward the solvent-exposed region or the hydrophobic specificity pocket (e.g., the Gatekeeper residue), allowing for tuning of selectivity and potency.

Visualization: Hinge Binding Mode

The following diagram illustrates the canonical binding mode of the aminopyridazine scaffold within a generic kinase pocket.

HingeBinding cluster_hinge Kinase Hinge Region (Backbone) cluster_inhibitor 6-Iodopyridazin-3-amine Scaffold Backbone_NH Backbone NH (Glu/Val/Ala) N2_Pyridazine Pyridazine N2 (Acceptor) Backbone_NH->N2_Pyridazine H-Bond Backbone_CO Backbone C=O NH2_Exocyclic Exocyclic -NH2 (Donor) N2_Pyridazine->NH2_Exocyclic C6_Iodine C6-Iodine (Vector to Solvent) N2_Pyridazine->C6_Iodine Scaffold Core NH2_Exocyclic->Backbone_CO H-Bond

Caption: Canonical bidentate H-bond interactions between the aminopyridazine core and kinase hinge residues.

Part 2: Synthetic Architecture & Methodologies

The synthesis of kinase inhibitors from 6-iodopyridazin-3-amine typically follows a "divergent" strategy. The core is first coupled to a tail moiety (via the iodine) and then potentially cyclized or further derivatized at the amine.

Core Synthetic Workflow

The primary workflow involves Suzuki-Miyaura Cross-Coupling .[2] This reaction is sensitive to the coordination of palladium by the pyridazine nitrogens, requiring specific ligand choices.

SynthesisWorkflow cluster_pathA Path A: Direct Coupling (Linear Inhibitors) cluster_pathB Path B: Cyclization (Fused Scaffolds) Start 6-Iodopyridazin-3-amine Step1 Suzuki Coupling (R-B(OH)2, Pd Catalyst) Start->Step1 Step2 Condensation w/ alpha-halo ketones Start->Step2 Product1 6-Aryl-pyridazin-3-amine (Linear Hinge Binder) Step1->Product1 Intermediate Imidazo[1,2-b]pyridazine Core Step2->Intermediate Step3 Late-Stage Functionalization Intermediate->Step3 Product2 Fused Tricyclic Inhibitor (e.g., Ponatinib analogs) Step3->Product2

Caption: Divergent synthetic pathways: Path A yields linear inhibitors; Path B yields fused systems like imidazopyridazines.

Validated Experimental Protocol: Suzuki Coupling of 6-Iodopyridazin-3-amine

Note: This protocol is optimized to prevent catalyst poisoning by the pyridazine nitrogens.

Reagents:

  • Substrate: 6-Iodopyridazin-3-amine (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.2 eq)[3]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Preferred over Pd(PPh3)4 for stability.

  • Base: 2M Aqueous Na₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2][4]

Step-by-Step Methodology:

  • Degassing (Critical): Charge a microwave vial or round-bottom flask with the solvent mixture. Sparge with Argon for 15 minutes. Reason: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Assembly: Add the 6-iodopyridazin-3-amine, aryl boronic acid, and base.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM last, under a positive stream of Argon. Seal the vessel immediately.

  • Reaction: Heat to 85°C for 4–6 hours. (Microwave: 110°C for 30 mins).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the Iodine peak (M+H = 222 for the starting material).

  • Workup:

    • Cool to room temperature.[3][5]

    • Filter through a pad of Celite (to remove Pd black).

    • Dilute with EtOAc, wash with brine.

    • Scavenging: Treat organic layer with functionalized silica (e.g., Thiol-silica) if Pd residue is high.

  • Purification: Flash chromatography (DCM/MeOH gradient). Pyridazines are polar; expect elution at 5–10% MeOH.

Part 3: Case Studies & Applications

PIM Kinase Inhibitors (PIM1, PIM2, PIM3)

The PIM kinases are constitutively active and lack a regulatory domain, making the ATP pocket the primary target.

  • Application: Researchers utilized the aminopyridazine core to synthesize Imidazo[1,2-b]pyridazines .

  • Mechanism: The exocyclic amine of the starting material is cyclized with chloroacetaldehyde derivatives. The resulting fused system maintains the hinge-binding capability but increases hydrophobic surface area, improving potency into the nanomolar range (IC50 < 10 nM).

  • Key Reference: Vertex Pharmaceuticals and Sutro Biopharma have extensively explored this space for multiple myeloma therapeutics [1, 2].

RET Kinase Inhibitors[6]
  • Target: Rearranged during Transfection (RET) kinase, often mutated in thyroid cancers.

  • Strategy: "Scaffold Hopping" from pyrazolopyrimidines to imidazopyridazines.

  • Outcome: The pyridazine core provided a different vector for the "tail" group, allowing access to the gatekeeper residue (Val804) and overcoming resistance mutations seen with first-generation inhibitors [3].

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Reaction Catalyst poisoning by pyridazine nitrogens.Switch to high-activity catalysts like Pd-XPhos-G3 or Pd(dtbpf)Cl2 . Increase temperature to 100°C.
Protodeboronation Boronic acid instability in aqueous base.Switch base to K₃PO₄ or CsF (anhydrous conditions). Use Boronic Esters (Pinacol) instead of acids.[3]
Homocoupling Presence of Oxygen.[3]Rigorous degassing (Freeze-Pump-Thaw).
Poor Solubility High polarity of the aminopyridazine.Use cosolvents like DMF or DMAc. Ensure the final product is not lost in the aqueous wash during workup (salt out the aqueous layer).

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Source: Cancer Research (2007).[6] URL:[Link]

  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Source: Bioorganic & Medicinal Chemistry Letters (2009).[7] URL:[Link]

  • Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase. Source: ACS Medicinal Chemistry Letters (2024). URL:[Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). URL:[Link]

  • Suzuki-Miyaura reaction of 6-iodopyridazin-3(2H)-one (and related amines). Source: ResearchGate / Technical Protocols. URL:[Link]

Sources

Foundational

molecular weight and physical characteristics of 6-Iodopyridazin-3-amine HI

This technical guide details the physicochemical profile, synthesis, and handling of 6-Iodopyridazin-3-amine and its hydroiodide (HI) salt .[1] Executive Summary 6-Iodopyridazin-3-amine (CAS: 187973-60-0) is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and handling of 6-Iodopyridazin-3-amine and its hydroiodide (HI) salt .[1]

Executive Summary

6-Iodopyridazin-3-amine (CAS: 187973-60-0) is a high-value heterocyclic scaffold in medicinal chemistry, specifically utilized as a pharmacophore in the development of kinase inhibitors (e.g., JAK, Syk) and other bioactive small molecules.[2] The iodine substituent at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), offering superior reactivity compared to its chloro- or bromo-analogs.

While the free base is the primary species used in coupling reactions, the Hydroiodide (HI) salt (C₄H₄IN₃ · HI) often arises as a stable intermediate during synthesis (via hydroiodic acid mediated halogen exchange) or is deliberately formed to enhance aqueous solubility during purification.

Physicochemical Specifications

The following data contrasts the Free Base with the Hydroiodide Salt. Note that while the free base is well-characterized in literature, the HI salt is typically a transient or storage form; its properties are derived from stoichiometric calculations and standard salt chemistry.

Table 1: Comparative Molecular Profile
Property6-Iodopyridazin-3-amine (Free Base)6-Iodopyridazin-3-amine Hydroiodide (HI Salt)
CAS Number 187973-60-0N/A (Custom Synthesis / Intermediate)
Formula C₄H₄IN₃C₄H₄IN₃[1][3] · HI
Molecular Weight 220.99 g/mol 348.90 g/mol
Appearance Off-white to pale yellow solidYellow to orange crystalline solid (iodide oxidation)
Melting Point 195.5°C (Predicted/Decomp)>200°C (Decomposes, typical of salts)
Solubility (Water) Moderate (<1 mg/mL)High (Salt form enhances polarity)
Solubility (Organic) DMSO, DMF, MeOH (Good)DMSO, MeOH (Good); Non-polar (Poor)
pKa (Predicted) ~3.5 (Pyridazine N)N/A (Fully protonated)
Storage 2–8°C, Protect from light-20°C, Hygroscopic, Light Sensitive
Molecular Weight Calculation (HI Salt)

For precise stoichiometry in reagent preparation:

  • Free Base (C₄H₄IN₃): 220.99 g/mol

  • Hydroiodic Acid (HI): 127.91 g/mol

  • Total MW (Salt): 220.99 + 127.91 = 348.90 g/mol

Critical Note: The hydroiodide salt is susceptible to photo-oxidation, liberating free iodine (


) which turns the solid dark orange/brown. Always store in amber vials under inert atmosphere (Argon/Nitrogen).

Synthesis & Preparation Workflow

The synthesis of 6-iodopyridazin-3-amine typically proceeds via a halogen exchange reaction starting from the cheaper, commercially available 3-amino-6-chloropyridazine. The use of concentrated Hydroiodic Acid (HI) generates the HI salt directly.

Protocol: Finkelstein-Type Halogen Exchange

Objective: Convert 3-amino-6-chloropyridazine to 6-iodopyridazin-3-amine HI salt.

  • Reagents:

    • 3-Amino-6-chloropyridazine (1.0 eq)[4]

    • Hydroiodic acid (57% aq., excess, ~5–10 eq)

    • Sodium Iodide (NaI, catalytic, optional)

  • Procedure:

    • Dissolve the chloro-precursor in 57% HI.

    • Reflux at 100–110°C for 12–24 hours. Mechanism: Protonation of the ring activates the C6-Cl bond for nucleophilic attack by iodide.

    • Isolation (HI Salt): Cool the reaction mixture. The HI salt often precipitates upon cooling or addition of cold acetone. Filter and wash with cold ether.

    • Conversion to Free Base: Suspend the HI salt in water. Slowly add saturated

      
       or 
      
      
      
      until pH ~8. The free base precipitates. Filter, wash with water, and dry under vacuum.
Visualization: Synthesis Pathway

The following diagram illustrates the conversion logic and downstream utility.

SynthesisWorkflow Start 3,6-Dichloropyridazine Inter 3-Amino-6-chloropyridazine Start->Inter NH3 (aq) Reaction Reaction: 57% HI, Reflux (Halogen Exchange) Inter->Reaction Salt 6-Iodopyridazin-3-amine HI (Hydroiodide Salt) MW: 348.90 Reaction->Salt Precipitation BaseStep Neutralization (NaHCO3 / NH4OH) Salt->BaseStep Product 6-Iodopyridazin-3-amine (Free Base) MW: 220.99 BaseStep->Product App Suzuki Coupling (Drug Discovery) Product->App Pd(0), R-B(OH)2

Figure 1: Synthetic workflow from dichloropyridazine to the target iodo-amine, highlighting the HI salt intermediate.

Analytical Characterization

To validate the integrity of the compound, specifically distinguishing the salt from the free base, use the following markers.

Proton NMR ( H-NMR, DMSO- )
  • Ring Protons: The pyridazine ring protons appear as a pair of doublets.

    • 
       ~6.8 ppm (d, 
      
      
      
      Hz, H-4)
    • 
       ~7.6 ppm (d, 
      
      
      
      Hz, H-5)
  • Amine Protons:

    • Free Base: Broad singlet at

      
       ~6.5 ppm (
      
      
      
      ).
    • HI Salt: The amine protons will be downshifted significantly (

      
       > 8.0 ppm) or invisible due to rapid exchange with water/acid protons in the solvent.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass: Both the free base and the HI salt will show the same parent ion in positive mode.

    • 
       m/z.
      
  • Differentiation: Dissolve a sample in water and measure pH. The HI salt solution will be acidic (pH < 3), while the free base will be near neutral/weakly basic.

Applications in Drug Discovery

The 6-iodo moiety is a "privileged" handle in medicinal chemistry. The iodine atom is significantly more labile than chlorine, allowing for cross-coupling reactions under milder conditions, which is crucial when the molecular scaffold contains other sensitive functional groups.

Key Reaction: Suzuki-Miyaura Coupling

Protocol:

  • Substrate: 6-Iodopyridazin-3-amine (Free base preferred to avoid catalyst poisoning by excess iodide).

  • Boronic Acid: Aryl- or Heteroaryl-boronic acid (1.1 eq).

  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Base:

    
     or 
    
    
    
    (2-3 eq).
  • Solvent: Dioxane/Water (4:1) at 80–100°C.[5]

CouplingMechanism Iodo 6-Iodopyridazin-3-amine OxAdd Oxidative Addition [L2Pd(Ar)I] Iodo->OxAdd Pd(0) TransMet Transmetallation (+ R-B(OH)2 / Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Iodo Regenerate Pd(0) Final 6-Aryl-pyridazin-3-amine (Biaryl Scaffold) RedElim->Final

Figure 2: Catalytic cycle for the functionalization of the 6-iodo scaffold.

References

  • PubChem. (2025).[3] 6-Iodopyridazin-3-amine Compound Summary. National Library of Medicine. [Link]

  • Coppo, F. T., et al. (2000). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Tetrahedron, 56(43), 8613-8624. (Describes Suzuki coupling on halo-pyridazines).
  • Goodman, A. J., et al. (1999). The Synthesis of 6-Substituted 3-Aminopyridazines. Tetrahedron, 55(52), 15067-15070.

Sources

Protocols & Analytical Methods

Method

Application Note: Sonogashira Coupling of 6-Iodopyridazin-3-amine Hydroiodide

Executive Summary This application note details the optimized protocol for performing Sonogashira cross-coupling reactions utilizing 6-Iodopyridazin-3-amine hydroiodide . The 3-amino-6-alkynylpyridazine scaffold is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for performing Sonogashira cross-coupling reactions utilizing 6-Iodopyridazin-3-amine hydroiodide . The 3-amino-6-alkynylpyridazine scaffold is a critical pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors, GABA antagonists (e.g., Gabazine analogs), and PET radiotracers.

While the free base (6-iodopyridazin-3-amine) is commonly cited, the hydroiodide salt (HI) is often preferred for long-term storage due to enhanced stability against oxidation. However, the salt form introduces specific stoichiometric and solubility challenges that must be managed to prevent catalyst deactivation. This guide provides a robust, self-validating methodology to navigate these challenges.

Technical Analysis & Mechanistic Insight

The Substrate: Electronic Push-Pull

The pyridazine ring is highly


-deficient (electron-poor), making the C-I bond at position 6 exceptionally reactive toward oxidative addition by Palladium(0).
  • Advantage: The electron-poor nature facilitates rapid reaction rates compared to phenyl iodides.

  • Challenge: The C3-amino group is an electron bond donor (EDG) by resonance but can coordinate to the Pd center, potentially poisoning the catalyst.

  • The Salt Factor: The hydroiodide salt (

    
    ) is acidic. Standard Sonogashira conditions are basic, but if the salt is not fully neutralized in situ prior to catalyst addition, the resulting acidity can protonate the acetylide intermediate or degrade acid-sensitive alkynes.
    
Catalyst Selection Strategy
  • Palladium Source:

    
      is the preferred precatalyst.[1] It is air-stable and reduces to the active Pd(0) species in situ. The triphenylphosphine ligands are bulky enough to discourage extensive coordination by the pyridazine nitrogen.
    
  • Copper Co-catalyst: CuI is essential for generating the copper-acetylide species, which transmetallates to the palladium center.[2]

  • Base: A tertiary amine (TEA or DIPEA) acts as both the base and, frequently, the co-solvent. Crucial: You must account for the HI salt by adding an extra equivalent of base.

Optimized Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquivalents (Equiv.)Notes
6-Iodopyridazin-3-amine HI Substrate1.0Limiting reagent.
Terminal Alkyne Coupling Partner1.2 - 1.5Slight excess to drive completion.

Catalyst0.03 - 0.053-5 mol% loading is standard.
CuI Co-Catalyst0.03 - 0.05Keep 1:1 ratio with Pd.
Triethylamine (TEA) Base3.5 - 4.0 Critical: 1 eq. to neutralize HI, 1 eq. for reaction, + excess.[1]
DMF or MeCN SolventN/AAnhydrous, degassed (0.2 M conc).
Step-by-Step Procedure

Phase 1: Neutralization & Degassing (The "Clean Start" Step)

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Solvation: Add 6-Iodopyridazin-3-amine hydroiodide (1.0 equiv) and anhydrous DMF (or MeCN).

  • Neutralization: Add TEA (4.0 equiv) via syringe.

    • Observation: The suspension should clear or change texture as the free base is liberated. Stir for 10–15 minutes at Room Temperature (RT).

  • Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of the copper catalyst (leading to Glaser homocoupling).

Phase 2: Catalysis & Coupling 5. Catalyst Addition: Under positive inert gas pressure, add


  (0.05 equiv) and CuI  (0.05 equiv) as solids.
  • Tech Tip: The solution typically turns yellow/brown.
  • Alkyne Addition: Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.
  • Reaction: Stir at RT for 4–6 hours.
  • Note: If the alkyne is sterically hindered, heat to 45–50°C. Do not exceed 60°C to avoid polymerization of the aminopyridazine.

Phase 3: Work-up 8. Quench: Dilute with EtOAc and wash with water (


) to remove DMF and salts.
9.  Purification:  Dry organic layer over 

, concentrate, and purify via flash chromatography (typically DCM/MeOH gradients due to the polarity of the aminopyridazine).

Visualization of Workflows

Reaction Pathway & Logic

The following diagram illustrates the critical path, emphasizing the neutralization step often missed in standard literature.

Sonogashira_Pathway Start 6-Iodopyridazin-3-amine Hydroiodide (Salt) BaseStep Neutralization (+ TEA, 15 min) Start->BaseStep Solubilize FreeBase Free Amine Species (In Situ) BaseStep->FreeBase -HI Salt Catalyst Add Catalysts (Pd/Cu) + Alkyne FreeBase->Catalyst Activation Cycle Catalytic Cycle (Oxidative Addition -> Transmetallation) Catalyst->Cycle Inert Atm Product 3-Amino-6-alkynylpyridazine Cycle->Product Reductive Elimination

Caption: Figure 1. Sequential activation pathway for the hydroiodide salt form in Sonogashira coupling.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / No Reaction Check1 Is the starting material dissolved? Problem->Check1 Sol1 Switch Solvent to DMF Increase Temp to 40°C Check1->Sol1 No Check2 Did the mixture turn green/blue? Check1->Check2 Yes Sol2 O2 Contamination (Glaser Coupling). Repeat Degassing. Check2->Sol2 Yes (Oxidation) Check3 Is the Alkyne volatile? Check2->Check3 No Sol3 Use sealed tube or excess alkyne. Check3->Sol3 Yes

Caption: Figure 2. Diagnostic logic for common failure modes in pyridazine couplings.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Glaser Homocoupling (Alkyne-Alkyne dimer)Oxygen presence in the system.Rigorous degassing is non-negotiable. Use freeze-pump-thaw if possible. Add alkyne slowly via syringe pump.
No Reaction (SM Recovery) Catalyst deactivation by free amine.Although naked amine usually works, consider protecting the amine as an acetamide (

) or carbamate (

) if yields remain <40%.
Precipitation Insolubility of the HI-TEA salt.Ensure DMF is used rather than THF. Increase solvent volume to 0.1 M.
Black Precipitate (Pd Black) Catalyst decomposition ("Pd crash").Add excess ligand (

, 10 mol%) to stabilize the Pd species.

References

  • Sonogashira Coupling of Heteroaryl Halides (General Protocol): Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Synthesis of 3-Amino-6-alkynylpyridazines (Specific Application): Gierlich, J., et al. (2003). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling. (Referencing analogous pyridazine protocols in Scheme 2/3). Organic Letters/PMC.

  • Reactivity of 6-Iodopyridazin-3-amine: BenchChem Reactivity Guide. A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and isomers. (Extrapolated for Iodo-analogs).

  • Handling of Hydroiodide Salts in Coupling: Organic Chemistry Portal. Sonogashira Coupling - Reaction Conditions and Base Selection.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 6-Iodopyridazin-3-amine in Cross-Coupling Reactions

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor solubility associated with 6-Iodopyridazi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor solubility associated with 6-Iodopyridazin-3-amine in pivotal cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve successful and reproducible outcomes in your synthetic endeavors.

The unique electronic and physical properties of 6-Iodopyridazin-3-amine, an electron-deficient N-heterocycle, contribute to its often limited solubility in standard organic solvents. This can lead to heterogeneous reaction mixtures, low reaction rates, and ultimately, diminished yields. This guide is structured to provide a logical and scientifically grounded approach to systematically address and resolve these solubility-related challenges.

Frequently Asked Questions (FAQs)

Q1: Why does 6-Iodopyridazin-3-amine exhibit poor solubility in many common organic solvents?

A1: The poor solubility of 6-Iodopyridazin-3-amine is primarily attributed to its high crystal lattice energy. The planar pyridazine ring, coupled with the potential for intermolecular hydrogen bonding via the amine group and dipole-dipole interactions involving the ring nitrogens and the carbon-iodine bond, creates a tightly packed and stable crystal structure. A significant amount of energy is required to overcome these intermolecular forces and dissolve the compound in a solvent.

Q2: What is the general reactivity trend for 6-halopyridazin-3-amines in palladium-catalyzed cross-coupling reactions?

A2: The reactivity of the C-X bond in these reactions generally follows the order of bond dissociation energies: C-I > C-Br > C-Cl.[1][2] This means that 6-Iodopyridazin-3-amine is the most reactive of the halo-analogs, which can be advantageous in achieving coupling at lower temperatures or with less active catalysts. However, this higher reactivity can sometimes lead to a greater propensity for side reactions like dehalogenation.[2]

Q3: Can the nitrogen atoms in the pyridazine ring or the exocyclic amine group interfere with the catalytic cycle?

A3: Yes, this is a critical consideration. The lone pairs of electrons on the pyridazine ring nitrogens can coordinate to the palladium catalyst, potentially forming catalytically inactive complexes and inhibiting the reaction.[1] Similarly, the primary amine at the 3-position can also interact with the metal center. The use of bulky, electron-rich ligands is a common strategy to mitigate this catalyst inhibition by sterically shielding the palladium and promoting the desired catalytic cycle.[2]

Q4: When should I consider using a protecting group for the amine functionality?

A4: Employing a protecting group for the 3-amino group can be a viable strategy if you suspect it is interfering with the reaction, either through catalyst inhibition or by participating in undesired side reactions.[3] Common protecting groups for amines include Boc, Cbz, or even a simple acetylation.[3][4] However, this adds extra steps to your synthesis (protection and deprotection), so it is often considered after other optimization strategies have been exhausted.

Q5: Is microwave-assisted heating a suitable option for these reactions?

A5: Absolutely. Microwave irradiation can be a powerful tool for accelerating reactions involving poorly soluble substrates.[5][6][7] The rapid and efficient heating can enhance solubility and significantly reduce reaction times, often leading to improved yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.

Troubleshooting Guide: From Low Yield to Successful Coupling

This guide provides a systematic approach to troubleshooting common issues encountered when using 6-Iodopyridazin-3-amine in coupling reactions.

Problem 1: Low or No Product Yield

This is the most common issue, often stemming from incomplete dissolution of the starting material.

start Low/No Yield solubility Assess Solubility: Is the reaction mixture homogeneous? start->solubility temp Increase Temperature (Monitor for degradation) solubility->temp No solvent Screen Solvents (e.g., DMF, DMSO, Dioxane/H2O, Toluene/H2O) temp->solvent catalyst Optimize Catalyst System (Bulky, electron-rich ligands: SPhos, XPhos, RuPhos) solvent->catalyst base Evaluate Base (K3PO4, Cs2CO3 for sensitive substrates) catalyst->base ptc Consider Phase-Transfer Catalyst (e.g., TBAB for biphasic systems) base->ptc microwave Employ Microwave Heating ptc->microwave protect Consider Amine Protection microwave->protect

Caption: Troubleshooting workflow for low or no product yield.

  • Enhance Solubility Through Solvent and Temperature Modification:

    • Solvent Screening: If your initial solvent choice results in a heterogeneous mixture, screen a panel of solvents. Polar aprotic solvents like DMF, DMSO, and NMP are often effective for dissolving polar heterocycles. Ethereal solvents such as 1,4-dioxane and THF, often in combination with water, are also excellent choices, particularly for Suzuki reactions where water can aid in dissolving the inorganic base.

    • Temperature Increase: Gradually increasing the reaction temperature can significantly improve the solubility of 6-Iodopyridazin-3-amine. However, monitor the reaction closely for any signs of starting material or product degradation.

  • Optimize the Catalytic System:

    • Ligand Selection: For electron-deficient and potentially coordinating substrates like 6-Iodopyridazin-3-amine, standard ligands may be ineffective. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[8] These ligands promote the crucial oxidative addition step and can mitigate catalyst inhibition by the nitrogen lone pairs.

    • Palladium Pre-catalyst: Utilize well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) for more reproducible generation of the active Pd(0) species.[9]

  • Base Selection:

    • The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. If your substrate is sensitive to strong bases, consider using milder options like K₃PO₄ or Cs₂CO₃, which may require slightly higher temperatures.[9] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are common, but for sensitive substrates, weaker bases should be screened.[9]

  • Employ Additives:

    • Phase-Transfer Catalysts (PTCs): In biphasic solvent systems (e.g., Toluene/Water), a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of anionic species between phases, accelerating the reaction rate.[10]

Problem 2: Significant Formation of Side Products

Common side reactions include dehalogenation of the starting material and homocoupling of the coupling partner.

start Side Product Formation dehalogenation Dehalogenation (Ar-H formation) start->dehalogenation homocoupling Homocoupling (e.g., B-B or R-R) start->homocoupling other Other Side Products (e.g., pyridazinone) start->other a1 Use milder base (K3PO4, Cs2CO3) Lower reaction temperature Use aprotic solvents dehalogenation->a1 Troubleshoot b1 Thoroughly degas solvent Use Pd(0) pre-catalyst Optimize catalyst loading homocoupling->b1 Troubleshoot c1 Ensure anhydrous conditions Control reaction temperature other->c1 Troubleshoot

Caption: Troubleshooting workflow for common side reactions.

  • Minimizing Dehalogenation (Replacement of Iodine with Hydrogen):

    • This is a common side reaction, especially with highly reactive aryl iodides.[2]

    • Use Milder Bases: Strong bases can sometimes promote dehalogenation. Switching to K₃PO₄ or Cs₂CO₃ can be beneficial.

    • Lower Temperature: If the desired coupling is efficient at a lower temperature, reducing the heat can minimize this side reaction.

    • Solvent Choice: Using aprotic solvents like dioxane or toluene can be advantageous over protic solvents.

  • Suppressing Homocoupling:

    • Homocoupling of boronic acids in Suzuki reactions or terminal alkynes in Sonogashira reactions is often promoted by the presence of oxygen.

    • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously deoxygenated by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Catalyst Choice: Using a Pd(0) pre-catalyst can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.[11]

  • Preventing Formation of Pyridazinone:

    • In the presence of water and base at elevated temperatures, the 6-iodo group can be susceptible to nucleophilic substitution by hydroxide, leading to the formation of the corresponding pyridazinone.[11]

    • Anhydrous Conditions: If this side product is observed, ensure all reagents and solvents are scrupulously dried.

Recommended Starting Conditions & Protocols

The following tables and protocols provide recommended starting points for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with 6-Iodopyridazin-3-amine. These should be considered as starting points for further optimization.

Table 1: Recommended Solvent Systems for Initial Screening
Solvent SystemRatio (v/v)Coupling Reaction SuitabilityNotes
1,4-Dioxane / H₂O4:1 to 10:1Suzuki, Buchwald-HartwigGood for dissolving both organic and inorganic reagents.
Toluene / H₂O4:1 to 10:1SuzukiBiphasic system; may require a phase-transfer catalyst.
DMFN/ASuzuki, Buchwald-Hartwig, SonogashiraExcellent for many polar, poorly soluble substrates.
DMSON/ASuzuki, Buchwald-HartwigHigh boiling point allows for higher reaction temperatures.
THFN/ASuzuki, Buchwald-Hartwig, SonogashiraA common ethereal solvent.
2-MeTHFN/ASuzuki, Buchwald-HartwigA greener alternative to THF.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for each specific substrate combination.

  • Reagents and Materials:

    • 6-Iodopyridazin-3-amine (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., SPhos, 2-4 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv, finely powdered)

    • Degassed Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 6-Iodopyridazin-3-amine, the arylboronic acid, and the base.

    • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • In a separate vial under an inert atmosphere, prepare the catalyst mixture by briefly mixing the palladium pre-catalyst and the phosphine ligand with a small amount of the degassed organic solvent.

    • Add the catalyst mixture to the reaction flask via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N coupling of an amine with 6-Iodopyridazin-3-amine. Note that for the amination of 6-Iodopyridazin-3-amine, it would be the electrophile.

  • Reagents and Materials:

    • 6-Iodopyridazin-3-amine (1.0 equiv)

    • Amine coupling partner (1.2 equiv)

    • Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Degassed Solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst, base, and a magnetic stir bar to a reaction vial.

    • Add 6-Iodopyridazin-3-amine and the amine coupling partner (if solid).

    • Add the degassed solvent. If the amine is a liquid, add it via syringe.

    • Seal the vial and place it in a preheated oil bath or heating block (e.g., 100 °C).

    • Stir the reaction for the desired time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

    • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.

    • Purify by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines a typical copper-cocatalyzed Sonogashira reaction.

  • Reagents and Materials:

    • 6-Iodopyridazin-3-amine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-3 mol%)

    • Amine base/solvent (e.g., Triethylamine or Diisopropylamine)

    • Optional co-solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask, add 6-Iodopyridazin-3-amine, the palladium catalyst, and CuI.

    • Evacuate and backfill with an inert gas three times.

    • Add the amine base/solvent and any co-solvent via syringe.

    • Add the terminal alkyne dropwise with stirring.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water or a saturated aqueous solution of NH₄Cl to remove the amine hydrohalide salt.

    • Dry the organic layer, concentrate, and purify by column chromatography.

References

  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem.
  • Optimization of Buchwald-Hartwig amin
  • Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts.
  • Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. BenchChem.
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling C
  • Suzuki–Miyaura reaction of 6-iodopyridazin-3(2H)-one with 2-naphthaleneboronic acid.
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc.
  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Journal of the American Chemical Society.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Sonogashira coupling. Wikipedia.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Help troubleshooting a Buchwald-Hartwig amin
  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Organic & Biomolecular Chemistry.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society.
  • Buchwald–Hartwig amin
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Buchwald-Hartwig Amin
  • how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships. Journal of the American Chemical Society.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
  • Amino Acid-Protecting Groups. SciSpace.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
  • Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Organic Chemistry Portal.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ACS Omega.
  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. BenchChem.
  • Suzuki-Miyaura diversification of amino acids and dipeptides in aqueous media. St Andrews Research Repository.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry.

Sources

Optimization

Technical Support Center: 6-Iodopyridazine Coupling Optimization

Ticket Subject: Minimizing Homocoupling in Cross-Coupling of 6-Iodopyridazines Status: Open | Priority: High | Assigned To: Senior Application Scientist Welcome & Problem Scope Welcome to the Heterocycle Coupling Support...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Homocoupling in Cross-Coupling of 6-Iodopyridazines

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Welcome & Problem Scope

Welcome to the Heterocycle Coupling Support Hub. You are likely here because your LCMS trace for a Suzuki-Miyaura or Sonogashira coupling involving 6-iodopyridazine shows a persistent impurity.

The Core Challenge: 6-iodopyridazines are highly electron-deficient (π-deficient). While this facilitates rapid Oxidative Addition (OA) to Pd(0), it creates a "bottleneck" at the Transmetallation (TM) step. When the catalytic cycle stalls after OA, the accumulated Pd(II)-pyridanzinyl intermediate becomes vulnerable to side pathways, most notably homocoupling (dimerization) .

This guide addresses two distinct types of homocoupling:

  • Type A (The "Dimer"): 6,6'-Bipyridazine formation (2M-2I). Caused by ligand scrambling/disproportionation.

  • Type B (The "Biaryl"): Homocoupling of your boronic acid/ester partner. Caused by oxygen or slow transmetallation.

Diagnostic Workflow

Before adjusting your chemistry, confirm the failure mode using this logic flow.

DiagnosticFlow Start Analyze LCMS / NMR CheckMass Check Impurity Mass Start->CheckMass Mass_Dimer Mass = 2 * (Pyridazine) - 2 * I (Bipyridazine Dimer) CheckMass->Mass_Dimer Found 6,6'-Bipyridazine Mass_Biaryl Mass = 2 * (Boronic Acid) - 2 * B(OH)2 (Biaryl Homocoupling) CheckMass->Mass_Biaryl Found Biaryl Mass_Dehal Mass = (Pyridazine) - I + H (Hydrodehalogenation) CheckMass->Mass_Dehal Found Reduced Pyridazine Action_Dimer CAUSE: Disproportionation FIX: Switch to Bidentate Ligand (dppf) Mass_Dimer->Action_Dimer Action_Biaryl CAUSE: O2 or Slow TM FIX: Degas + Slow Addition Mass_Biaryl->Action_Biaryl Action_Dehal CAUSE: Hydride Source FIX: Remove Alcohols, Use Aprotic Solvent Mass_Dehal->Action_Dehal

Figure 1: Diagnostic decision tree for identifying specific side-reaction pathways in pyridazine couplings.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, you must understand why it happens.

The "Scrambling" Phenomenon (Type A Homocoupling)

With electron-deficient substrates like 6-iodopyridazine, the Pd(II) intermediate is highly electrophilic. If you use monodentate ligands (like PPh₃ in Pd(PPh₃)₄), the complex is labile. Two Pd(II) species can exchange ligands (disproportionation), leading to a bis-pyridazinyl-Pd species, which immediately reductively eliminates to form the bipyridazine dimer.

The Equation of Doom:




The "Oxygen" Trap (Type B Homocoupling)

If the 6-iodopyridazine undergoes OA but fails to transmetallate (due to steric bulk or poor solubility), the active Pd(II) species sits idle. If even trace oxygen is present, it catalyzes the oxidative homocoupling of your boronic acid partner (Glaser/Ullmann type).

Troubleshooting Protocols & Solutions
Scenario A: You are seeing 6,6'-Bipyridazine (The Dimer)

The impurity mass is exactly double your starting halide minus two iodines.

Root Cause: Ligand scrambling/disproportionation. The Fix: You must "lock" the Palladium geometry using a bidentate ligand with a large bite angle.

VariableRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂[1]·DCM The ferrocene backbone provides a large bite angle (~99°), which rigidly chelates the Pd, thermodynamically preventing the ligand exchange required for dimerization [1].
Avoid Pd(PPh₃)₄Monodentate phosphines dissociate easily, allowing two Pd centers to interact and disproportionate.
Solvent 1,4-Dioxane or DMEAprotic ethers stabilize the Pd(II) intermediate without acting as hydride donors (unlike alcohols).
Stoichiometry 1.05 equiv Boronic AcidDo not use large excesses of halide. Ensure the boronic acid is available to intercept the Pd(II) species.
Scenario B: You are seeing Biaryl (Boronic Homocoupling)

The impurity mass corresponds to the dimerization of your coupling partner.

Root Cause: Oxygen ingress or slow Transmetallation (TM). The Fix: Rigorous deoxygenation and "Feed" protocols.

Step-by-Step "Gold Standard" Deoxygenation:

  • Sparging: Do not just sonicate. Sparge the solvent mixture with Argon for 15 minutes before adding catalyst.

  • The "Feed" Method: If the reaction is fast, add the boronic acid dropwise over 1 hour. This keeps the concentration of Boronic Acid low relative to the Pd(II)-Pyridazine species, statistically favoring Cross-Coupling over Homocoupling [2].

Recommended Experimental Protocol

This protocol is optimized for 6-iodopyridazines to minimize both dimerization and dehalogenation.

Reagents:

  • 6-Iodopyridazine derivative (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.1 - 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Combine Solids: Add halide, boronic acid, and base to a reaction vial equipped with a stir bar.

  • Solvent Prep: In a separate flask, mix Dioxane and Water. Sparge with Argon for 15 mins.

  • Addition: Add the degassed solvent to the solids via syringe.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a stream of Argon. Cap immediately.

  • Purge: Evacuate and backfill with Argon x3.

  • Reaction: Heat to 80-90°C. Monitor by LCMS at 1 hour.

Why this works:

  • Cs₂CO₃/K₃PO₄: Anhydrous, mild bases reduce the risk of hydrolytic deboronation compared to aqueous Na₂CO₃.

  • Pd(dppf)Cl₂: Prevents the "scrambling" that leads to pyridazine dimers.

  • Dioxane/Water: High solubility for organics, while water is necessary for the boronate activation.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(OAc)₂ + PPh₃? A: Not recommended. In situ mixing of monodentate ligands often results in free Pd species or incomplete ligation, which drastically increases the rate of homocoupling for electron-deficient heterocycles [3].

Q: My pyridazine is dehalogenating (Mass M-126). Is this homocoupling? A: No, this is hydrodehalogenation . It means your Pd(II) intermediate picked up a hydride (H-) instead of a transmetallating group.

  • Fix: Remove alcohols (MeOH/EtOH/iPrOH) from your solvent system. Switch to THF or Dioxane. Ensure your base isn't acting as a reductant (avoid alkoxides like NaOEt).

Q: Why is 6-iodopyridazine worse than iodobenzene? A: The nitrogen atoms in the ring pull electron density, making the C-I bond weaker and the resulting Pd-C bond more polarized. This makes the metal center "hungry" (electrophilic), increasing the rate of side reactions if the main catalytic cycle isn't turning over fast enough.

Mechanistic Pathway Visualization

The following diagram illustrates the competition between the desired Cross-Coupling and the undesired Homocoupling pathways.

ReactionPathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for Pyridazines) Pd0->OxAdd + R-I Rx 6-Iodopyridazine (R-I) PdII_Int L2Pd(Pyr)I (Intermediate) OxAdd->PdII_Int TransMet Transmetallation (Rate Limiting) PdII_Int->TransMet + Ar-B(OH)2 (Promoted by Base) Scramble Ligand Scrambling (Disproportionation) PdII_Int->Scramble Monodentate Ligands (Avoid PPh3!) Product Cross-Coupled Product (Desired) TransMet->Product Reductive Elim. Dimer Bipyridazine Dimer (Side Reaction) Scramble->Dimer Reductive Elim.

Figure 2: Mechanistic competition. Note that ligand scrambling (red path) is the primary cause of pyridazine dimerization.

References
  • Colacot, T. J. (2008). A Concise Update on the Applications of Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions. Platinum Metals Review. Link (Discusses bite angle effects of dppf vs PPh3).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link (Detailed mechanism on transmetallation and homocoupling suppression).

  • Shermolovich, Y. G., et al. (2016). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling. Beilstein Journal of Organic Chemistry. Link (Specific protocols for electron-deficient pyridazines).

Sources

Troubleshooting

Technical Support Center: Purification of 6-Iodopyridazin-3-amine Hydroiodide

[1] Topic: Recrystallization & Purification Protocols Compound: 6-Iodopyridazin-3-amine Hydroiodide (CAS: 187973-60-0 [Free Base]) Target Audience: Medicinal Chemists, Process Development Scientists[1] Diagnostic & Decis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Recrystallization & Purification Protocols Compound: 6-Iodopyridazin-3-amine Hydroiodide (CAS: 187973-60-0 [Free Base]) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Diagnostic & Decision Framework

Before beginning purification, it is critical to assess the state of your crude material. Hydroiodide (HI) salts of heteroaromatic amines present unique challenges, primarily oxidative instability (liberation of iodine) and high polarity.

Solvent Selection Decision Tree

The following logic gate helps you select the optimal solvent system based on your specific impurity profile.

RecrystallizationLogic Start Start: Crude 6-Iodopyridazin-3-amine HI CheckColor Check Appearance: Is it dark purple/brown? Start->CheckColor CheckSolubility Solubility Test (100 mg) CheckColor->CheckSolubility No (Pale yellow/orange) AddBisulfite Action: Add 1-2% NaHSO3 (Sodium Bisulfite) to solvent CheckColor->AddBisulfite Yes (Free Iodine present) Ethanol Primary System: Abs. Ethanol (Hot) CheckSolubility->Ethanol Soluble in Hot EtOH Insoluble in Cold WaterEtOH Alternative System: 90:10 Ethanol:Water CheckSolubility->WaterEtOH Insoluble in Hot EtOH IPA Antisolvent System: Isopropanol (IPA) CheckSolubility->IPA Too Soluble in EtOH HotFilter Hot Filtration Required Ethanol->HotFilter Suspended particles? AddBisulfite->CheckSolubility

Figure 1: Decision matrix for solvent selection based on crude material properties.[1] Note that "purple" discoloration indicates free iodine, a common contaminant in HI salts.

Standard Operating Procedures (SOPs)

Protocol A: The "Golden Standard" (Ethanol Recrystallization)

This method is most effective for removing non-polar impurities and trace starting materials (e.g., 3,6-diiodopyridazine).

Reagents:

  • Absolute Ethanol (EtOH)

  • Sodium Metabisulfite (

    
    ) or Sodium Thiosulfate (optional, for discoloration)
    
  • Diethyl ether or MTBE (for washing)

Step-by-Step Methodology:

  • Dissolution: Place the crude hydroiodide salt in a round-bottom flask. Add Absolute Ethanol (approx. 10-15 mL per gram of solid).[1]

  • Iodine Scavenging (Critical): If the solution turns dark brown or purple upon heating, this indicates free iodine (

    
    ). Add a small pinch (10-20 mg) of solid Sodium Metabisulfite.[1] The solution should lighten to a pale yellow or orange.
    
  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Note: If the solid does not dissolve completely after 15 minutes of reflux, add water dropwise through the condenser until clarity is achieved. Do not exceed 10% water volume.[1]

  • Hot Filtration: If insoluble black specks remain (likely polymerized degradation products), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring. Do not place directly in ice, as this causes "oiling out."

  • Maturation: Once room temperature is reached, place the flask in a refrigerator (

    
    ) for 4-12 hours.
    
  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Ethanol/Ether (1:1 mixture) to remove residual mother liquor.

  • Drying: Dry under high vacuum at

    
    . Avoid higher temperatures to prevent iodine liberation.[1]
    
Protocol B: Anti-Solvent Precipitation (For Highly Soluble Batches)

Use this if Protocol A results in low recovery (yield <50%).

  • Dissolve the salt in the minimum amount of Methanol or Water at room temperature.

  • Slowly add Isopropanol (IPA) or Acetone while stirring until a persistent turbidity (cloudiness) appears.

  • Heat gently to redissolve the turbidity.

  • Allow to cool slowly.[1][2][3] The HI salt should crystallize as the solution cools.

Solubility & Solvent Data

The following table summarizes the solubility profile of 6-Iodopyridazin-3-amine Hydroiodide. This data is derived from general behavior of halo-aminopyridazine salts [1][4].[1]

Solvent SystemTemperatureSolubility StatusSuitabilityNotes
Water

HighPoorGood for dissolving, bad for crystallizing (yield loss).[1]
Ethanol (Abs.)

(Reflux)
HighExcellent Ideal temperature coefficient for recrystallization.
Ethanol (Abs.)

Low-ModerateExcellent Primary recommendation.[1]
Isopropanol

ModerateGoodUse if Ethanol yield is too low.[1]
Dichloromethane

InsolubleWash OnlyGood for washing away non-polar impurities (free base).
Ethyl Acetate

InsolubleAnti-solventCan be used to crash out product from MeOH.[1]

Troubleshooting & FAQs

Q1: My product is turning dark purple/brown during heating. Is it decomposing?

A: Not necessarily. This is a classic characteristic of Hydroiodide (HI) salts.

  • Cause: Trace oxidation of the iodide counter-ion (

    
    ) to elemental iodine (
    
    
    
    ) by atmospheric oxygen or trace peroxides in the solvent.
  • Fix: Add a reducing agent.[1] A pinch of Sodium Metabisulfite or Sodium Thiosulfate added to the recrystallization solvent will reduce

    
     back to colorless iodide (
    
    
    
    ), restoring the product's yellow/off-white color. Ensure your solvents are peroxide-free (avoid old ethers).[1]
Q2: The material "oiled out" (formed a liquid blob) instead of crystallizing.

A: Oiling out occurs when the melting point of the solvated compound drops below the boiling point of the solvent, or cooling is too rapid.

  • Immediate Fix: Reheat the mixture until the oil dissolves. Add a small amount of a more polar solvent (e.g., Ethanol if using IPA, or Water if using Ethanol).

  • Process Change: Allow the solution to cool much slower. Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature naturally. Seed the solution with a small crystal of pure product at the cloud point.

Q3: Can I use Acetone as a solvent?

A: Proceed with caution. While aminopyridazines are often soluble in acetone, primary amines can react with ketones (Acetone) to form imines (Schiff bases) under acidic conditions (provided by the HI salt).

  • Recommendation: Stick to alcohols (Ethanol, Isopropanol) to avoid chemical modification of your amine group.

Q4: How do I remove the "Hydroiodide" part to get the Free Base?

A: If your application requires the free base:

  • Dissolve the HI salt in water.

  • Adjust pH to 9-10 using saturated Sodium Bicarbonate (

    
    ) or 1M NaOH.[1]
    
  • The free base (6-Iodopyridazin-3-amine) will precipitate or can be extracted into Ethyl Acetate (EtOAc).[1]

  • Dry the organic layer (

    
    ) and evaporate. The free base can then be recrystallized from EtOAc/Hexanes [2][3].
    

References

  • BenchChem Technical Support. (2025).[1][4][5][6][7] Synthesis and Purification of 3-Amino-6-Substituted Pyridazines. Retrieved from

  • Organic Syntheses. (1950).[1][3] 3-Aminopyridine.[1][3][4][6][7][8][9][10] Org.[1][3][4][11][12] Synth. 30, 3; Coll.[3] Vol. 4, 27. (Fundamental protocols for aminopyridine purification). Retrieved from

  • PubChem. (2025).[1][13] 6-Iodopyridazin-3-amine Compound Summary. (Physical properties and solubility data).[2][3][4][5][11][12] Retrieved from [14]

  • ResearchGate. (2010).[1] Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (Discusses purification of chloropyridazine precursors). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS/MS Profiling of 6-Iodopyridazin-3-amine vs. Halogenated Analogues

Executive Summary 6-Iodopyridazin-3-amine (CAS: 187973-60-0) is a critical heterocyclic building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery. Its analysis via LC-MS presents un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Iodopyridazin-3-amine (CAS: 187973-60-0) is a critical heterocyclic building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery. Its analysis via LC-MS presents unique challenges compared to its chlorinated and brominated analogues due to the high lability of the Carbon-Iodine (C-I) bond and the lack of a distinct isotopic "M+2" signature.

This guide provides a technical comparison of fragmentation behaviors, offering a self-validating workflow to distinguish the 6-iodo variant from 6-chloro and 6-bromo impurities during synthesis or metabolic profiling.

Comparative Analysis: The Halogen Signatures

The primary method for distinguishing 6-Iodopyridazin-3-amine from its analogues lies in the Isotopic Fine Structure and Bond Dissociation Energy (BDE) thresholds.

Isotopic Fingerprinting

Unlike Chlorine and Bromine, Iodine is monoisotopic (


).[1] This results in a "clean" molecular ion peak without the characteristic M+2 isotope clusters seen in other halo-pyridazines.
CompoundPrecursor Ion [M+H]

Isotope Pattern (M : M+2)Diagnostic Feature
6-Iodo -pyridazin-3-aminem/z 222.0 100 : 1.1 (Carbon only)Singlet Peak. No significant M+2.
6-Bromo -pyridazin-3-aminem/z 174.0100 : 98 (~1:1)Doublet. Distinct 1:1 ratio (

).
6-Chloro -pyridazin-3-aminem/z 130.0100 : 32 (~3:1)Asymmetric Doublet. 3:1 ratio (

).
Bond Lability & In-Source Fragmentation (ISF)

The C-I bond is significantly weaker than C-Br or C-Cl bonds. In LC-MS with Electrospray Ionization (ESI), this leads to a higher propensity for In-Source Fragmentation (ISF) , where the iodine atom is lost before the ion enters the quadrupole.

  • C-I BDE: ~57 kcal/mol (Weakest) → High ISF risk.

  • C-Br BDE: ~68 kcal/mol (Moderate).

  • C-Cl BDE: ~81 kcal/mol (Strongest) → Stable precursor.

Technical Insight: If you observe a high abundance of m/z 95 or 94 (de-halogenated core) in your MS1 scan without applying collision energy, it indicates the C-I bond is cleaving in the source. Lower your declustering potential (DP) or cone voltage to preserve the parent ion [1].

Experimental Protocol (Self-Validating System)

To generate reproducible fragmentation data, follow this standardized LC-MS/MS workflow. This protocol minimizes ISF while maximizing MS2 structural information.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Pyridazines are polar; early elution is expected).

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both weak (loss of I) and strong (ring opening) fragments.

Workflow Diagram

Workflow Sample Sample Prep (10 µg/mL in MeOH:H2O) LC LC Separation (C18 RP, H2O/ACN) Sample->LC ESI ESI Source (+) (Soft Ionization) LC->ESI Q1 Q1 Filter (Select m/z 222) ESI->Q1 [M+H]+ CC Collision Cell (CID w/ N2) Q1->CC Q3 Q3 Detection (Fragment Scan) CC->Q3 Fragments

Figure 1: Standardized LC-MS/MS workflow for profiling halogenated pyridazines.

Fragmentation Mechanism & Pathway

In ESI-MS/MS (Collision Induced Dissociation), 6-Iodopyridazin-3-amine (m/z 222) follows a distinct "Even-Electron" fragmentation rule.

Primary Pathway: Neutral Loss of HI

Unlike Electron Impact (EI) which might show radical loss (I•), ESI typically favors neutral losses.

  • Precursor: [M+H]+ at m/z 222 .

  • Primary Fragment: Loss of neutral Hydrogen Iodide (HI, 128 Da).

    • 
       (Aminopyridazinium cation).
      
    • Note: This transition is extremely facile due to the weak C-I bond and the stability of the resulting aromatic cation.

Secondary Pathway: Ring Contraction

Once the halogen is removed, the pyridazine core (m/z 94) undergoes characteristic diazine ring cleavage.

  • Loss of HCN (27 Da):

    
    .
    
  • Loss of N2 (28 Da):

    
     (Pyrrole-like cation).
    
Diagnostic Fragmentation Tree

FragTree Parent [M+H]+ Precursor m/z 222.0 (6-Iodopyridazin-3-amine) Frag1 [M+H - HI]+ m/z 94.1 (Aminopyridazinium) Parent->Frag1 Loss of HI (-128 Da) (Low CE) Frag2 [M+H - HI - HCN]+ m/z 67.1 (Ring Contraction) Frag1->Frag2 Loss of HCN (-27 Da) (High CE) Frag3 [M+H - HI - N2]+ m/z 66.1 (Pyrrole-like Cation) Frag1->Frag3 Loss of N2 (-28 Da) (High CE)

Figure 2: Proposed ESI-MS/MS fragmentation tree. The loss of HI is the dominant low-energy channel.

Summary of Diagnostic Ions

Use this table to program your Multiple Reaction Monitoring (MRM) transitions.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 222.094.115 - 20Most abundant, specific to I-loss.
Qualifier 1 222.067.135 - 40Structural confirmation (Ring).
Qualifier 2 222.066.135 - 40Structural confirmation (N-N bond).

References

  • NIST Mass Spectrometry Data Center. (2023). General Rules for Halogenated Ion Fragmentation. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. (2020). Mass Spectrometry: Isotope Effects and Halogen Patterns. [Link]

  • Luo, X., et al. (2015). Bond Dissociation Energies of Organic Halides. Journal of Physical Chemistry A. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in LC-MS. Journal of Mass Spectrometry. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 6-Iodo- vs. 6-Chloropyridazin-3-amine in Cross-Coupling and Nucleophilic Substitution Reactions

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. The...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. The pyridazine scaffold is a privileged core in medicinal chemistry, and its functionalization often relies on robust and predictable chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 6-iodopyridazin-3-amine and 6-chloropyridazin-3-amine . We will explore their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), supported by mechanistic principles and experimental data, to empower you to make informed decisions in your synthetic endeavors.

Theoretical Underpinnings of Reactivity: A Tale of Two Halogens

The fundamental difference in reactivity between 6-iodopyridazin-3-amine and 6-chloropyridazin-3-amine stems from the distinct properties of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. These differences manifest significantly in the key steps of common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The general reactivity trend for aryl halides in this step is:

Ar-I > Ar-Br > Ar-Cl > Ar-F

This trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bond. The C-I bond is considerably weaker and more polarizable than the C-Cl bond. This lower bond strength means that less energy is required to break the C-I bond, facilitating a faster oxidative addition of the palladium catalyst and, consequently, a more efficient overall catalytic cycle.[2]

For 6-iodopyridazin-3-amine, the weaker C-I bond allows for milder reaction conditions—often lower temperatures and catalyst loadings—compared to its chloro-analogue. While modern advancements in ligand design have made the coupling of aryl chlorides more feasible, they frequently necessitate more specialized and often more expensive catalyst systems, higher temperatures, and longer reaction times to achieve comparable yields to aryl iodides.[3]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the reactivity order for halogens in SNAr reactions is often reversed:

Ar-F > Ar-Cl > Ar-Br > Ar-I

This is because the rate-determining step in an SNAr reaction is typically the initial nucleophilic attack on the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex.[4][5] The reaction is accelerated by the presence of a more electronegative halogen, which polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Chlorine is more electronegative than iodine, thus making the C-Cl bond more polarized and the carbon atom more electrophilic.

However, the pyridazine ring itself, with its two electron-withdrawing nitrogen atoms, significantly activates the ring for nucleophilic attack, especially at the positions ortho and para to the nitrogens (the 3- and 6-positions).[6][7] This inherent activation of the pyridazine core can sometimes level the playing field between the chloro and iodo substituents in SNAr reactions, although the chloro-derivative is generally expected to be more reactive.

Comparative Data in Key Synthetic Transformations

The following tables summarize the expected and observed reactivity differences between 6-iodopyridazin-3-amine and 6-chloropyridazin-3-amine in three classes of synthetically important reactions.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[8][9][10] The enhanced reactivity of the iodo-substituted pyridazine is evident in the milder conditions required for efficient coupling.

Feature6-Iodopyridazin-3-amine6-Chloropyridazin-3-amineRationale
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂/SPhos, RuPhos-precatalystThe weaker C-I bond allows for the use of less electron-rich, more traditional phosphine ligands. The stronger C-Cl bond requires more electron-rich, bulky phosphine ligands (Buchwald-type) to facilitate oxidative addition.[3][11]
Reaction Temp. Room Temp. to 80 °C80 °C to 150 °CLower energy barrier for oxidative addition of the C-I bond.
Reaction Time 1-8 hours8-24 hours or longerFaster catalytic turnover due to the facile oxidative addition step.
Yield Generally HighModerate to High (highly dependent on catalyst system)More efficient and complete conversion under milder conditions.
Table 2: Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool.[12][13] Similar to the Suzuki coupling, the reactivity of the aryl halide is a dominant factor.

Feature6-Iodopyridazin-3-amine6-Chloropyridazin-3-amineRationale
Typical Catalyst Pd₂(dba)₃/BINAP, Pd(OAc)₂/XantphosPd₂(dba)₃/XPhos, BrettPhos-precatalystWhile both benefit from bulky, electron-rich ligands, the chloro-analogue often requires the latest generation of ligands to achieve high efficiency.[3][14]
Reaction Temp. 60-100 °C100-150 °CThe C-I bond's lower dissociation energy facilitates the rate-determining oxidative addition.[1]
Base Strength Can tolerate weaker bases (e.g., K₂CO₃, Cs₂CO₃)Often requires strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS)The higher energy barrier for C-Cl activation necessitates more forcing conditions, including stronger bases.[15]
Yield Generally HighModerate to High (highly dependent on ligand and base)Milder conditions often lead to fewer side reactions and higher yields.
Table 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, which is crucial for the synthesis of many complex molecules.[16][17] The reactivity trend of the aryl halides is consistent with other palladium-catalyzed cross-couplings.

Feature6-Iodopyridazin-3-amine6-Chloropyridazin-3-amineRationale
Catalyst System Pd(PPh₃)₄/CuIPdCl₂(dppf)/CuI or specialized Pd-NHC complexesThe activation of aryl chlorides in Sonogashira couplings is notoriously difficult and often requires specialized catalyst systems.
Reaction Temp. Room Temp. to 60 °C80-120 °CThe facile oxidative addition of the C-I bond allows for significantly milder reaction temperatures.
Reaction Time 1-6 hours12-48 hoursFaster catalytic cycle due to the lower energy barrier for the initial step.
Yield Generally HighLow to ModerateThe challenging activation of the C-Cl bond often leads to lower yields and the formation of byproducts.

Experimental Protocols

To provide a practical context for the discussed reactivity, here are representative, detailed protocols for a Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling of 6-Iodopyridazin-3-amine

This protocol is a standard procedure adaptable for various arylboronic acids.

Materials:

  • 6-Iodopyridazin-3-amine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 6-iodopyridazin-3-amine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ under a positive pressure of the inert gas.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of 6-Chloropyridazin-3-amine

This protocol utilizes a more active catalyst system necessary for the less reactive chloro-substrate.[3][18]

Materials:

  • 6-Chloropyridazin-3-amine

  • Arylboronic acid (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)

  • K₃PO₄ (3 equivalents)

  • Toluene and Water (10:1 mixture, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 6-chloropyridazin-3-amine, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the degassed toluene. Add this catalyst solution to the reaction flask under a positive pressure of the inert gas.

  • Add the remaining degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Mechanisms

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles and reaction mechanisms.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L2]+X- [Ar-Pd(II)(NHR'R'')L2]+X- Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L2]+X- Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]+X-->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' SNAr_Mechanism Aryl-Halide + Nucleophile Aryl-Halide + Nucleophile Meisenheimer Complex\n(Resonance Stabilized) Meisenheimer Complex (Resonance Stabilized) Aryl-Halide + Nucleophile->Meisenheimer Complex\n(Resonance Stabilized) Addition (Rate-Determining) Substituted Aryl + Halide Substituted Aryl + Halide Meisenheimer Complex\n(Resonance Stabilized)->Substituted Aryl + Halide Elimination

Caption: Stepwise mechanism for Nucleophilic Aromatic Substitution (SNAr).

The choice between 6-iodopyridazin-3-amine and 6-chloropyridazin-3-amine is a strategic one that depends on the specific transformation being performed.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) , 6-iodopyridazin-3-amine is unequivocally the more reactive substrate . Its use allows for milder reaction conditions, shorter reaction times, broader catalyst compatibility, and often results in higher yields. This makes it the preferred choice for complex syntheses where functional group tolerance and efficiency are paramount.

  • For nucleophilic aromatic substitution (SNAr) reactions , 6-chloropyridazin-3-amine is predicted to be the more reactive substrate due to the higher electronegativity of chlorine. However, the strong activating nature of the pyridazine ring means that both substrates are viable, and the choice may be influenced by other factors such as the nature of the nucleophile and the desired reaction conditions.

In the context of drug development and process chemistry, where efficiency, cost, and robustness are key drivers, the superior performance of 6-iodopyridazin-3-amine in the widely utilized cross-coupling reactions often makes it the more strategically advantageous building block, despite its higher initial cost. The potential for milder conditions, reduced catalyst loading, and higher throughput can offset the initial material expense. Conversely, for transformations dominated by SNAr chemistry, the more economical 6-chloropyridazin-3-amine may be the more prudent choice.

Ultimately, this guide serves as a foundational tool. The provided protocols and mechanistic insights are intended to empower researchers to design more efficient and effective synthetic routes by making an informed choice between these two valuable pyridazine building blocks.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Powers, I. G., & Uyeda, C. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • SATHEE. Chemistry Suzuki Coupling Reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Diva Portal. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • AIST. Which conditions to do Suzuki coupling on a 3 aminoalkyl 6 chloropyridazine and 4 cyanophenylboronic acid. Tried Na2CO3,Pd(dppf)2 in DME/H2O, K2CO3, Sphos/Pd(AcO)2 in DMF and Na2CO3 Pd(Ph3)4 in dioxane/H2O but cannot get higher than 70% yield.[Link]

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Carpenter, B. K., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

  • Radboud Repository. Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]

  • Semantic Scholar. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • ResearchGate. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Quora. Why is the bond energy of C-C greater than Cl-Cl?. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis of 6-Iodopyridazin-3-amine Hydroiodide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-Iodopyridazin-3-amine hydroiodide, a key building block in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure its identity, purity, and quality. This guide provides an in-depth comparison of established elemental analysis techniques for the quantification of iodine in this compound, offering insights into methodological choices and presenting a detailed, field-proven protocol for accurate and reliable analysis.

As senior application scientists, we recognize that the selection of an analytical method is not merely a procedural choice but a strategic decision impacting data integrity and regulatory compliance. This guide is structured to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative standards.

Theoretical Elemental Composition

Before delving into analytical methodologies, it is crucial to establish the theoretical elemental composition of 6-Iodopyridazin-3-amine hydroiodide (C₄H₅IN₄·HI). This provides a benchmark against which experimental results are compared.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011448.04413.81
HydrogenH1.00866.0481.74
IodineI126.9042253.80872.92
NitrogenN14.007456.02816.10
Total 348.928 100.00

Note: The molecular formula for the hydroiodide salt is C₄H₅IN₄·HI. The molecular weight of 6-Iodopyridazin-3-amine (C₄H₄IN₃) is 221.00 g/mol .[1][2]

Comparative Analysis of Elemental Analysis Techniques

The determination of iodine in an organic matrix, particularly at high concentrations as in 6-Iodopyridazin-3-amine hydroiodide, can be approached by several instrumental techniques. The choice of method depends on factors such as required accuracy and precision, sample throughput, cost, and available instrumentation. Here, we compare three prevalent techniques: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).

FeatureCombustion Analysis (Oxygen Flask)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF)
Principle Sample combustion in an oxygen-rich atmosphere, followed by titration of the resulting halides.Ionization of the sample in a high-temperature plasma and subsequent detection of ions based on their mass-to-charge ratio.Excitation of core electrons by X-rays and detection of the characteristic secondary X-rays emitted.
Sample Preparation Simple, involves wrapping the sample in filter paper.Requires complete digestion of the organic matrix, which can be complex and time-consuming.Minimal to no sample preparation for solids; can be analyzed directly.
Accuracy & Precision High accuracy and precision for macro-level analysis.Excellent accuracy and precision, especially for trace and ultra-trace analysis.[3]Generally lower precision compared to combustion and ICP-MS for this application.[4]
Sensitivity Suitable for percentage-level concentrations.Very high sensitivity (ppb to ppt levels), may require significant dilution for this sample.[3]Typically less sensitive than ICP-MS, with detection limits in the ppm range.[5]
Interferences Incomplete combustion can be a source of error.Polyatomic interferences can be an issue, though modern instruments have mitigation strategies. Matrix effects from the digested sample can also occur.Matrix effects can be significant, and calibration needs to be matrix-matched.[5]
Throughput Relatively low throughput due to the manual nature of the procedure.High throughput once samples are prepared.High throughput due to minimal sample preparation.
Cost (Instrument) LowHighModerate to High
Cost (Per Sample) LowModerate (due to consumables and sample preparation)Low

Expert Insight: For the elemental analysis of 6-Iodopyridazin-3-amine hydroiodide, where iodine is the major component, Combustion Analysis offers a direct, accurate, and cost-effective method. While ICP-MS provides unparalleled sensitivity, it is overkill for this application and the extensive sample dilution required can introduce errors. XRF is a rapid screening tool but may lack the precision required for definitive quantification in a pharmaceutical quality control setting without careful and specific calibration.

Recommended Analytical Standard: Combustion Analysis (Oxygen Flask Method)

The Oxygen Flask Combustion method, as standardized by ASTM E442 , is a robust and reliable technique for determining halogens in organic compounds.[6] This method involves the complete combustion of the sample in a closed, oxygen-filled flask, followed by the absorption of the combustion products into a suitable solution and subsequent titrimetric determination of the iodide ion.

Experimental Workflow Diagramdot

experimental_workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis A Weigh Sample (10-20 mg) B Wrap in Ashless Filter Paper A->B C Attach to Platinum Gauze Sample Holder B->C F Ignite Sample and Seal Flask C->F D Add Absorbing Solution to Flask E Flush Flask with Oxygen D->E E->F G Allow Combustion to Complete H Shake Flask to Absorb Gases G->H I Transfer Solution for Titration H->I J Potentiometric Titration with AgNO3 I->J K Calculate Iodine Content (%) J->K

% Iodine = (V * N * 126.904 * 100) / (W * 1000)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Iodopyridazin-3-amine Hydroiodide

[1] Executive Summary Immediate Action Required: 6-Iodopyridazin-3-amine hydroiodide must be classified and disposed of as Halogenated Organic Waste .[1] Critical Segregation Warning: This compound contains an iodide cou...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Immediate Action Required: 6-Iodopyridazin-3-amine hydroiodide must be classified and disposed of as Halogenated Organic Waste .[1]

Critical Segregation Warning: This compound contains an iodide counter-ion . strictly segregate from strong oxidizers (e.g., peroxides, nitric acid, permanganates). Contact with oxidizers will oxidize the iodide to elemental iodine (


), resulting in toxic purple vapors, corrosion, and potential exothermic runaways.
Disposal Class RCRA Status (USA) Segregation Key
Halogenated Organic Hazardous WasteNO Oxidizers

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical's potential behavior in a waste stream.[1][2] This is not just a "solid waste"; it is a halogenated heteroaromatic salt.

  • Chemical Name: 6-Iodopyridazin-3-amine hydroiodide[1]

  • Common Synonyms: 3-Amino-6-iodopyridazine hydroiodide[1]

  • CAS Number (Free Base): 187973-60-0 (Note: Hydroiodide salt is often custom-synthesized; refer to base CAS for toxicological data).[1]

  • Molecular Formula: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    
    
Hazard Matrix
Hazard TypeClassificationOperational Implication
Health Acute Tox.[1] (Oral/Dermal)Wear double nitrile gloves; avoid dust inhalation.
Reactivity Iodide Salt High Risk: Incompatible with oxidizers.[1][3][4] Evolves ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

gas.
Chemical HalogenatedMust go to high-temperature incineration streams (EPA requirement).
Acidity Hydroiodide (HI salt)Acidic in aqueous solution.[1] Corrosive to metal containers.[1]

Segregation & Storage Prior to Disposal

The most common accident involving iodide salts is accidental oxidation in a commingled waste container.

The "Iodide Rule"

Mechanism:


Visual Indicator:  Waste stream turns unexpected yellow, brown, or purple.

Protocol:

  • Do NOT mix with oxidizing acids (Nitric, Perchloric).[2]

  • Do NOT mix with peroxide-forming solvents (ethers) that have not been tested/quenched.[1]

  • Store in amber glass or opaque HDPE containers to prevent light-induced degradation (iodides are photosensitive).[1]

Disposal Decision Logic

Use the following workflow to determine the correct waste stream for your specific sample state (solid powder vs. reaction mixture).

Disposal_Logic Start Start: Waste Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidStream Stream C: Solid Hazardous Waste (Trace Halogen) Solid->SolidStream Pack in HDPE OxidizerCheck Contains Oxidizers? (e.g., reaction quench) Liquid->OxidizerCheck SolventCheck Is Solvent Halogenated? HaloStream Stream A: Halogenated Liquid Waste SolventCheck->HaloStream Yes (DCM, Chloroform) NonHaloStream Stream B: Non-Halogenated Liquid Waste SolventCheck->NonHaloStream No (MeOH, EtOAc) NonHaloStream->HaloStream High Conc. (>2%) OxidizerCheck->SolventCheck No Quench ACTION: Quench Oxidizer (Sodium Thiosulfate) OxidizerCheck->Quench Yes Quench->SolventCheck Neutralized

Figure 1: Decision tree for segregating 6-Iodopyridazin-3-amine hydroiodide waste. Note that high concentrations of halogenated solute in non-halogenated solvents often default to the Halogenated stream to protect incinerators.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Container: Wide-mouth HDPE jar or amber glass jar.[1]

  • Labeling: Affix a hazardous waste label immediately.[1]

    • Constituents: "6-Iodopyridazin-3-amine hydroiodide".[1]

    • Hazard Checkboxes: Toxic, Irritant.[5]

  • Bagging: Place the primary container inside a clear zip-lock bag (secondary containment) to prevent contamination of the waste drum.

  • Consolidation: Place in the Solid Hazardous Waste drum.

    • Note: Do not dispose of in "Trash" or "Biohazard" bins.[1] This is chemical waste.[1][2][4][5][6]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: You have completed a reaction (e.g., Suzuki coupling) and have the crude mixture in solvent.

  • Quench Check (Self-Validating Step):

    • Test: Dip a starch-iodide paper into the waste.[1]

    • Result: If it turns blue/black, oxidizers are present.[7]

    • Action: Add saturated aqueous Sodium Thiosulfate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) until the starch paper no longer changes color. This prevents iodine evolution in the waste drum.[1]
      
  • pH Adjustment:

    • The hydroiodide salt is acidic.[1] If the waste solution is pH < 2, neutralize with Sodium Bicarbonate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) to pH 5-9 before bottling. This prevents corrosion of metal safety cans.[1]
      
  • Stream Selection:

    • If solvent is DCM/Chloroform : Pour into Halogenated Waste .[1]

    • If solvent is Methanol/Ethyl Acetate :

      • Low Conc (<1%): Non-Halogenated Waste (per local site rules).[1]

      • High Conc (>1%):Halogenated Waste (Safer default).[1][4]

Emergency Procedures: Spills & Exposure

Spill Cleanup (Solid)[1]
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Wear N95/P100 respirator, goggles, and nitrile gloves.

  • Neutralize: Cover the spill with a reducing agent (Sodium Thiosulfate powder) if there is any risk of oxidation (purple discoloration).[1]

  • Sweep: Use a dustpan and brush.[1] Do not dry sweep if dust is excessive; dampen with water.[1]

  • Disposal: Collect in a sealed bag and label as hazardous waste.

Accidental Iodine Release

If the waste turns purple and emits acrid fumes (Iodine gas):

  • Fume Hood: Immediately move container to a fume hood.[1]

  • Reduce: Add Sodium Thiosulfate solution or solid immediately.[1] The purple color will vanish as Iodine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) reduces back to Iodide (
    
    
    
    ).
    • Reaction:

      
      
      

Regulatory & Compliance Context

  • EPA (USA): This compound falls under Halogenated Organic Compounds .[1] It must be treated via high-temperature incineration (approx. 1100°C) to prevent the formation of dioxins/furans, although this is less of a risk with simple iodo-pyridazines than with complex chloro-aromatics.[1]

  • RCRA Code: Likely "Not Listed" specifically (P or U list), but regulated by characteristic (Toxicity/Reactivity). Default to D001 (if in flammable solvent) or generic Toxic waste.[1]

References

  • PubChem. (2023).[1] 6-Iodopyridazin-3-amine Compound Summary. National Library of Medicine.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Compatibility Chart. EPA.gov.[1] [Link]

  • University of Illinois Division of Research Safety. (2019). Chemical Compatibility and Storage. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.